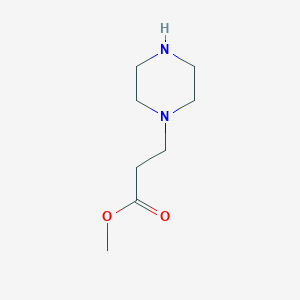

Methyl 3-(piperazin-1-yl)propanoate

Description

BenchChem offers high-quality Methyl 3-(piperazin-1-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(piperazin-1-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-piperazin-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-12-8(11)2-5-10-6-3-9-4-7-10/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNFBHOJDPAZAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571769 | |

| Record name | Methyl 3-(piperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43032-40-2 | |

| Record name | Methyl 3-(piperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(piperazin-1-yl)propanoate, a valuable building block in medicinal chemistry and drug development. The primary synthetic route involves a strategic aza-Michael addition reaction. This document outlines the core chemical principles, detailed experimental protocols, and methods for purification and characterization.

Introduction

Methyl 3-(piperazin-1-yl)propanoate is a versatile intermediate featuring a piperazine moiety, a common pharmacophore in numerous clinically approved drugs. The presence of both a secondary amine and an ester functional group allows for diverse subsequent chemical modifications, making it a crucial component in the synthesis of complex pharmaceutical agents. The most direct and widely employed method for its synthesis is the conjugate addition of piperazine to methyl acrylate. A key challenge in this synthesis is achieving selective mono-N-alkylation of the piperazine ring, as the formation of the di-substituted by-product is a common competing reaction.

Core Synthesis: Aza-Michael Addition

The fundamental reaction for the synthesis of Methyl 3-(piperazin-1-yl)propanoate is the aza-Michael addition of piperazine to methyl acrylate. This reaction involves the nucleophilic attack of a nitrogen atom from the piperazine ring onto the electron-deficient β-carbon of the α,β-unsaturated ester, methyl acrylate.

To favor the desired mono-substituted product, a common and effective strategy is the use of a mono-protonated piperazine salt, such as piperazine monohydrochloride or piperazine monoacetate. The protonation of one of the piperazine nitrogens deactivates it towards nucleophilic attack, thereby promoting the reaction at the free, unprotonated nitrogen.

Methyl 3-(piperazin-1-yl)propanoate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(piperazin-1-yl)propanoate is a chemical compound featuring a piperazine ring N-substituted with a methyl propanoate group. The piperazine moiety is a prevalent scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker in the design of bioactive molecules.[1] This document provides a technical overview of the known chemical properties, a plausible synthetic route, and a general characterization workflow for Methyl 3-(piperazin-1-yl)propanoate.

Chemical and Physical Properties

The fundamental chemical identifiers for Methyl 3-(piperazin-1-yl)propanoate are well-established. However, specific experimental data for physical properties such as boiling point and density are limited, with available information often being predicted values.[2]

Core Chemical Data

The core identifying information for Methyl 3-(piperazin-1-yl)propanoate and its common dihydrochloride salt are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 3-(piperazin-1-yl)propanoate | [3] |

| CAS Number | 43032-40-2 | [4] |

| Molecular Formula | C₈H₁₆N₂O₂ | [3] |

| Molecular Weight | 172.22 g/mol | [3] |

| Canonical SMILES | COC(=O)CCN1CCNCC1 | [5] |

| InChI Key | BVNFBHOJDPAZAX-UHFFFAOYSA-N | [5] |

| Property (Dihydrochloride Salt) | Value | Source(s) |

| CAS Number | 82972-28-9 | [1] |

| Molecular Formula | C₈H₁₈Cl₂N₂O₂ | [4] |

| Molecular Weight | 245.14 g/mol | [4] |

Predicted Physical Properties

The following table lists predicted physical property data. It is critical to note that these are computational estimations and should be confirmed by experimental measurement.

| Property | Predicted Value | Source(s) |

| Boiling Point | 261.5 ± 25.0 °C at 760 mmHg | [2] |

| Density | 1.027 ± 0.06 g/cm³ | [2] |

| pKa | 9.07 ± 0.10 | [2] |

| XLogP | -0.6 | [5] |

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Aza-Michael Addition

Reaction: Piperazine + Methyl Acrylate → Methyl 3-(piperazin-1-yl)propanoate

Materials:

-

Piperazine (anhydrous)

-

Methyl acrylate

-

Methanol (or another suitable protic solvent)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with piperazine (1.0 equivalent) and methanol. The flask is flushed with an inert gas.

-

Reagent Addition: Methyl acrylate (1.0 to 1.1 equivalents) is added dropwise to the stirred solution of piperazine at room temperature. An exotherm may be observed. To control the reaction, cooling in an ice bath may be necessary.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux (e.g., 40-60 °C) to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude residue is then taken up in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water or brine to remove any remaining piperazine or salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Methyl 3-(piperazin-1-yl)propanoate.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific published data detailing the biological activity or implication of Methyl 3-(piperazin-1-yl)propanoate in any signaling pathway. The piperazine ring is a well-known pharmacophore present in numerous FDA-approved drugs targeting a wide range of receptors and enzymes. For instance, piperazine derivatives have been developed as mTOR inhibitors for cancer treatment and as agents targeting serotonin receptors for neurological disorders.[6]

Given its structure, Methyl 3-(piperazin-1-yl)propanoate is best considered a chemical intermediate or a fragment for use in the synthesis of more complex, biologically active molecules. Researchers may use it as a starting material in drug discovery campaigns, where the secondary amine of the piperazine ring can be further functionalized to explore structure-activity relationships (SAR).

Logical and Experimental Workflows

The following diagrams illustrate the logical workflows for the synthesis and subsequent characterization of Methyl 3-(piperazin-1-yl)propanoate.

Conclusion

Methyl 3-(piperazin-1-yl)propanoate is a simple piperazine derivative whose primary value lies in its potential as a building block for organic and medicinal chemistry. While its intrinsic biological activity is not documented, its structure provides a readily functionalizable scaffold for the synthesis of more complex molecules for drug discovery and development. The synthesis is straightforward via an aza-Michael addition, and the resulting compound can be characterized using standard analytical techniques. Further research is required to determine any inherent pharmacological properties or to utilize this compound in targeted synthesis campaigns.

References

- 1. CAS#:82972-28-9 | Methyl3-(piperazin-1-yl)propanoatedihydrochloride | Chemsrc [chemsrc.com]

- 2. 1-Piperazinepropanoicacid,methylester(9CI) | 43032-40-2 [amp.chemicalbook.com]

- 3. Methyl 3-(piperazin-1-yl)propanoate | C8H16N2O2 | CID 15343154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cas 43032-40-2|| where to buy Methyl 3-(piperazin-1-yl)propanoate dihydrochloride [english.chemenu.com]

- 5. PubChemLite - Methyl 3-(piperazin-1-yl)propanoate dihydrochloride (C8H16N2O2) [pubchemlite.lcsb.uni.lu]

- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-(piperazin-1-yl)propanoate

This technical guide provides a comprehensive overview of the known physical properties of Methyl 3-(piperazin-1-yl)propanoate and its dihydrochloride salt. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound.

Core Physical and Chemical Properties

Methyl 3-(piperazin-1-yl)propanoate is a chemical compound with the molecular formula C8H16N2O2.[1][2] It is essential to distinguish between the free base form of this compound and its dihydrochloride salt, as their physical properties differ significantly. The dihydrochloride salt has a molecular formula of C8H18Cl2N2O2.[3]

Quantitative Physical Data

The table below summarizes the key physical and chemical properties of Methyl 3-(piperazin-1-yl)propanoate and its dihydrochloride salt, compiled from various chemical data sources. It is important to note that some of the cited data are predicted values and should be confirmed through experimental analysis.

| Property | Methyl 3-(piperazin-1-yl)propanoate | Methyl 3-(piperazin-1-yl)propanoate Dihydrochloride |

| CAS Number | 43032-40-2[2] | 82972-28-9[4] |

| Molecular Formula | C8H16N2O2[1][2] | C8H18Cl2N2O2[3] |

| Molecular Weight | 172.228 g/mol [2] | 245.14 g/mol [3] |

| Boiling Point | 261.5±25.0 °C (Predicted)[5] | Not available |

| Density | 1.027±0.06 g/cm³ (Predicted)[5] | Not available |

| pKa | 9.07±0.10 (Predicted)[5] | Not available |

| LogP | Not available | 0.52340[4] |

| Physical Form | Liquid[6] | Solid |

| Purity | >95%[3][6] | >95%[3] |

Experimental Protocols

General Methodologies:

-

Melting Point: For the solid dihydrochloride salt, the melting point would be determined using a standard melting point apparatus, such as a Gallenkamp or a differential scanning calorimeter (DSC).

-

Boiling Point: The boiling point of the liquid free base would be determined at a specific pressure using distillation, as indicated by the available data which specifies a predicted boiling point at 760 mmHg.[]

-

Density: The density of the liquid would be measured using a pycnometer or a digital density meter.

-

Solubility: The solubility in various solvents (e.g., water, ethanol, DMSO) would be determined by preparing saturated solutions and measuring the concentration of the dissolved compound using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Purity: Purity is typically assessed using chromatographic methods such as HPLC or gas chromatography (GC), coupled with a suitable detector. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and identity of the compound.[8]

Biological Activity and Signaling Pathways

Based on available literature, there is no specific information detailing the biological activity or associated signaling pathways for Methyl 3-(piperazin-1-yl)propanoate. While other piperazine-containing compounds have been investigated as inhibitors of pathways like PI3K/Akt/mTOR, this specific molecule has not been implicated in such activities.[9][10] Research on carbazole derivatives incorporating a 3-(piperazin-1-yl)propan-2-ol moiety has shown antibacterial activity by targeting cell membranes, but this is a different molecular scaffold.[11]

Due to the lack of data on its biological interactions, the creation of a signaling pathway diagram for Methyl 3-(piperazin-1-yl)propanoate would be speculative and is therefore not included.

Synthesis Workflow

A detailed, step-by-step synthesis protocol for Methyl 3-(piperazin-1-yl)propanoate is not explicitly described in the searched literature. However, a general synthetic route can be inferred. The synthesis would likely involve the reaction of piperazine with methyl acrylate in a Michael addition reaction.

Below is a logical workflow diagram representing a plausible synthesis route.

Caption: A logical workflow for the synthesis of Methyl 3-(piperazin-1-yl)propanoate.

References

- 1. Methyl 3-(piperazin-1-yl)propanoate | C8H16N2O2 | CID 15343154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 3-(PIPERAZIN-1-YL)PROPANOATE | CAS 43032-40-2 [matrix-fine-chemicals.com]

- 3. cas 43032-40-2|| where to buy Methyl 3-(piperazin-1-yl)propanoate dihydrochloride [english.chemenu.com]

- 4. CAS#:82972-28-9 | Methyl3-(piperazin-1-yl)propanoatedihydrochloride | Chemsrc [chemsrc.com]

- 5. 1-Piperazinepropanoicacid,methylester(9CI) | 43032-40-2 [amp.chemicalbook.com]

- 6. Ethyl 3-(piperazin-1-yl)propanoate | 43032-38-8 [sigmaaldrich.com]

- 8. 43032-40-2|Methyl 3-(piperazin-1-yl)propanoate|BLD Pharm [bldpharm.com]

- 9. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methyl 3-(piperazin-1-yl)propanoate molecular weight

An In-depth Technical Guide to Methyl 3-(piperazin-1-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 3-(piperazin-1-yl)propanoate, a key chemical intermediate in pharmaceutical research and development. It covers the molecule's physicochemical properties, a detailed synthesis protocol, and its strategic application in modern drug design, particularly as a versatile linker and scaffold.

Core Chemical and Physical Properties

Methyl 3-(piperazin-1-yl)propanoate is a piperazine derivative valued for its bifunctional nature, incorporating both a secondary amine and a methyl ester. These features make it an ideal starting point for further chemical modification. The compound is typically handled as a free base or as a more stable dihydrochloride salt. All quantitative data is summarized in the tables below for clarity and comparison.

Table 1: Physicochemical Properties of Methyl 3-(piperazin-1-yl)propanoate (Free Base)

| Property | Value |

| Molecular Weight | 172.228 g/mol |

| Molecular Formula | C₈H₁₆N₂O₂ |

| CAS Number | 43032-40-2 |

| IUPAC Name | methyl 3-(piperazin-1-yl)propanoate |

| SMILES | COC(=O)CCN1CCNCC1 |

| InChI Key | BVNFBHOJDPAZAX-UHFFFAOYSA-N |

| Predicted Boiling Point | 261.5 ± 25.0 °C |

| Predicted Density | 1.027 ± 0.06 g/cm³ |

Table 2: Properties of Methyl 3-(piperazin-1-yl)propanoate Dihydrochloride

| Property | Value |

| Molecular Weight | 245.14 g/mol |

| Molecular Formula | C₈H₁₈Cl₂N₂O₂ |

| CAS Number | 82972-28-9 |

Role in Drug Discovery and Development

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its inclusion can significantly enhance the aqueous solubility and pharmacokinetic profile of a drug candidate. Methyl 3-(piperazin-1-yl)propanoate serves as a critical building block, leveraging the advantageous properties of the piperazine core.

Its primary application is as a linker molecule . The semi-rigid structure of the piperazine ring restricts rotational freedom, which can be beneficial in positioning pharmacophores correctly for target engagement.[] Furthermore, the nitrogen atoms can be protonated, improving solubility and aiding membrane translocation.[][2][3]

A prominent application is in the design of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[2][3] The piperazine moiety is frequently incorporated into the linker that connects the target-binding ligand (warhead) to the E3 ligase-recruiting ligand.[][2][3] This strategic placement influences the molecule's overall geometry, solubility, and cell permeability, which are critical for its efficacy.[4]

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing Methyl 3-(piperazin-1-yl)propanoate is through a Michael addition reaction. This involves the conjugate addition of piperazine to methyl acrylate. The protocol provided below is a representative procedure based on established methods for similar amine-acrylate additions.[5][6]

References

- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure of Methyl 3-(piperazin-1-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and properties of Methyl 3-(piperazin-1-yl)propanoate. The document details its molecular composition, spectroscopic characteristics, and a standard method for its synthesis. Furthermore, it explores the biological relevance of the piperazine moiety, a core component of this molecule, particularly its role in interacting with G-protein coupled receptors (GPCRs), a critical family of drug targets. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Methyl 3-(piperazin-1-yl)propanoate is a chemical compound featuring a piperazine ring linked to a methyl propanoate group. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.

The key structural features and properties of Methyl 3-(piperazin-1-yl)propanoate are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.22 g/mol |

| CAS Number | 43032-40-2 |

| SMILES | COC(=O)CCN1CCNCC1 |

| InChI | InChI=1S/C8H16N2O2/c1-12-8(11)2-5-10-6-3-9-4-7-10/h9H,2-7H2,1H3 |

Structural Diagram:

Caption: 2D structure of Methyl 3-(piperazin-1-yl)propanoate.

Spectroscopic Data

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.67 | Singlet | 3H | -OCH₃ (Methyl ester) |

| ~ 2.88 | Triplet | 2H | -CH₂-C(=O) |

| ~ 2.65 | Triplet | 2H | -N-CH₂-CH₂- |

| ~ 2.50 | Triplet | 4H | Piperazine ring protons (-CH₂-N-CH₂-) |

| ~ 2.40 | Triplet | 4H | Piperazine ring protons (-CH₂-NH-CH₂-) |

| ~ 1.80 (broad) | Singlet | 1H | -NH (Piperazine) |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~ 173.0 | -C=O (Ester carbonyl) |

| ~ 53.5 | Piperazine ring carbons (-CH₂-N-CH₂-) |

| ~ 51.5 | -OCH₃ (Methyl ester) |

| ~ 46.0 | Piperazine ring carbons (-CH₂-NH-CH₂-) |

| ~ 31.0 | -CH₂-C(=O) |

| ~ 55.0 | -N-CH₂-CH₂- |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 3500 | Medium, Broad | N-H Stretch (secondary amine) |

| 2800 - 3000 | Strong | C-H Stretch (aliphatic) |

| 1735 - 1750 | Strong | C=O Stretch (ester) |

| 1150 - 1250 | Strong | C-O Stretch (ester) |

| 1000 - 1100 | Medium | C-N Stretch (amine) |

Mass Spectrometry Data

Predicted mass spectrometry data indicates a molecular ion peak [M]⁺ at m/z 172.12.[1] Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) resulting in a fragment at m/z 141, and cleavage of the propanoate side chain. The base peak is often associated with the stable piperazine ring fragment.

Experimental Protocols

Synthesis of Methyl 3-(piperazin-1-yl)propanoate via Michael Addition

A common and efficient method for the synthesis of Methyl 3-(piperazin-1-yl)propanoate is the Michael addition of piperazine to methyl acrylate.

Reaction Scheme:

Caption: Synthesis of Methyl 3-(piperazin-1-yl)propanoate.

Materials:

-

Piperazine

-

Methyl acrylate

-

Methanol (or other suitable solvent)

-

Stirring apparatus

-

Reaction vessel

-

Purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Dissolution: Dissolve piperazine in a suitable solvent, such as methanol, in a reaction vessel equipped with a stirrer. An excess of piperazine is often used to favor the mono-substituted product.

-

Addition: Slowly add methyl acrylate to the stirred solution of piperazine at room temperature. The reaction is typically exothermic, so controlled addition is recommended.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., several hours to overnight) to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure Methyl 3-(piperazin-1-yl)propanoate.

Biological Context and Signaling Pathways

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. Many piperazine-containing compounds act as ligands for G-protein coupled receptors (GPCRs). GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them prime targets for drug development.

The interaction of a piperazine-containing ligand with a GPCR can initiate a cascade of intracellular signaling events. A generalized schematic of a GPCR signaling pathway is depicted below.

Caption: Generalized GPCR signaling pathway.

Upon binding of a ligand, such as a derivative of Methyl 3-(piperazin-1-yl)propanoate, to the extracellular domain of a GPCR, the receptor undergoes a conformational change. This change facilitates the activation of an associated heterotrimeric G-protein on the intracellular side. The activated G-protein then modulates the activity of an effector protein, such as adenylyl cyclase or phospholipase C, leading to the production of second messengers (e.g., cAMP, IP₃, DAG). These second messengers, in turn, trigger a variety of cellular responses, which are dependent on the specific receptor and cell type.

Conclusion

Methyl 3-(piperazin-1-yl)propanoate is a molecule with a structure that holds significant potential for further investigation in the field of drug discovery. Its piperazine core is a well-established pharmacophore that can be readily modified to optimize binding affinity and selectivity for various biological targets, particularly GPCRs. The data and protocols presented in this guide provide a foundational understanding of its chemical nature and a basis for its synthesis and future research endeavors. The exploration of its biological activities and potential therapeutic applications warrants further investigation by the scientific community.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 3-(piperazin-1-yl)propanoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule presents the challenge of achieving selective mono-substitution on the piperazine ring, a common hurdle in the functionalization of symmetrical diamines. This document details two principal strategies to address this challenge: direct synthesis via Michael addition and a more controlled approach utilizing a protecting group strategy.

Core Starting Materials

The synthesis of Methyl 3-(piperazin-1-yl)propanoate fundamentally involves the combination of a piperazine core with a three-carbon ester side chain. The selection of the specific reagents for the side chain dictates the reaction mechanism, either a Michael addition or a nucleophilic substitution.

Table 1: Primary Starting Materials and Intermediates

| Compound Name | Structure | Role in Synthesis | Key Considerations |

| Piperazine |  | Nucleophilic core | Prone to di-alkylation, requiring careful control of reaction conditions or the use of protecting groups. |

| Methyl Acrylate |  | Electrophilic side chain precursor (Michael Acceptor) | Highly reactive; the reaction can be exothermic. Microwave irradiation can be used to accelerate the reaction.[1] |

| Methyl 3-bromopropanoate |  | Electrophilic side chain precursor (Alkylating Agent) | A good leaving group (bromide) facilitates nucleophilic substitution. |

| tert-Butyl dicarbonate (Boc₂O) |  | Protecting group for piperazine | Enables selective mono-functionalization of the piperazine ring.[2] |

| tert-Butyl 1-piperazinecarboxylate (Mono-Boc-piperazine) |  | Key intermediate in the protected synthesis route | Commercially available or can be synthesized from piperazine and Boc₂O. |

Synthetic Pathways

Two primary pathways for the synthesis of Methyl 3-(piperazin-1-yl)propanoate are detailed below. The first is a direct approach, while the second employs a protecting group to ensure mono-substitution.

Pathway 1: Direct Synthesis via Michael Addition

This pathway involves the direct reaction of piperazine with methyl acrylate. The key challenge is to control the stoichiometry and reaction conditions to favor the formation of the mono-adduct over the di-adduct.

Experimental Protocol: Michael Addition of Piperazine to Methyl Acrylate

A simple and efficient protocol for the Michael addition of amines to α,β-unsaturated esters can be achieved under microwave irradiation.[1]

-

Reaction Setup: In a suitable reaction vessel, combine piperazine (1 equivalent) and methyl acrylate (1 equivalent) in a minimal amount of a suitable solvent such as methanol.

-

Reaction Conditions: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 80-120°C) and pressure for a short duration (e.g., 10-30 minutes).[1] The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to separate the desired mono-adduct from unreacted starting materials and the di-adduct by-product.

Table 2: Reaction Parameters for Direct Michael Addition

| Parameter | Condition | Reference |

| Reactant Ratio | Piperazine : Methyl Acrylate (1:1) | [1] |

| Solvent | Methanol | [1] |

| Temperature | 80-120 °C (Microwave) | [1] |

| Reaction Time | 10-30 minutes (Microwave) | [1] |

| Purification | Column Chromatography | [1] |

Pathway 2: Protected Synthesis Route

To overcome the issue of di-substitution, a more controlled synthetic route involves the protection of one of the nitrogen atoms of piperazine, followed by alkylation or Michael addition, and subsequent deprotection. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.[2]

Experimental Protocols:

Step 1: Synthesis of tert-Butyl 1-piperazinecarboxylate (Mono-Boc-piperazine)

A common method for the mono-Boc protection of piperazine involves the slow addition of di-tert-butyl dicarbonate to a solution of piperazine.[2]

-

Reaction Setup: Dissolve piperazine (2-4 equivalents) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone.[2][3]

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in the same solvent to the piperazine solution at room temperature with vigorous stirring.

-

Reaction: Allow the reaction to stir at room temperature for several hours (typically 12-24 hours) until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification by column chromatography or distillation under reduced pressure affords pure tert-butyl 1-piperazinecarboxylate.

Step 2: Synthesis of Methyl 3-(4-Boc-piperazin-1-yl)propanoate

This intermediate can be synthesized by either Michael addition or nucleophilic substitution.

-

Via Michael Addition:

-

Reaction Setup: Dissolve tert-butyl 1-piperazinecarboxylate (1 equivalent) and methyl acrylate (1-1.2 equivalents) in a suitable solvent like methanol.[1]

-

Reaction Conditions: The reaction can be stirred at room temperature or gently heated (e.g., 40-60°C) for several hours to overnight. Microwave-assisted conditions can also be employed to reduce reaction times.[1]

-

Work-up and Purification: The solvent is removed in vacuo, and the residue is purified by column chromatography.

-

-

Via Nucleophilic Substitution:

-

Reaction Setup: Combine tert-butyl 1-piperazinecarboxylate (1 equivalent), methyl 3-bromopropanoate (1-1.2 equivalents), and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5-2 equivalents) in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Reaction Conditions: The mixture is stirred at room temperature or heated (e.g., 50-80°C) until the starting materials are consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove the inorganic salts, and the filtrate is concentrated. The residue is purified by column chromatography.

-

Step 3: Deprotection of Methyl 3-(4-Boc-piperazin-1-yl)propanoate

The final step is the removal of the Boc protecting group under acidic conditions.[3]

-

Reaction Setup: Dissolve the Boc-protected product in a suitable organic solvent such as dichloromethane (DCM), dioxane, or methanol.

-

Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane or methanol.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the deprotection is monitored by TLC.

-

Work-up and Purification: The solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the final product, Methyl 3-(piperazin-1-yl)propanoate. Further purification can be achieved by distillation or crystallization of a salt form (e.g., dihydrochloride).

Table 3: Quantitative Data for Protected Synthesis Route

| Step | Reactants | Solvent | Key Reagents | Typical Yield | Reference |

| Protection | Piperazine, Boc₂O | DCM or Water/Acetone | - | 40-60% | [2] |

| Functionalization (Michael Addition) | Mono-Boc-piperazine, Methyl Acrylate | Methanol | - | High | [1] |

| Functionalization (Alkylation) | Mono-Boc-piperazine, Methyl 3-bromopropanoate | Acetonitrile | K₂CO₃ or Et₃N | High | General procedure |

| Deprotection | Methyl 3-(4-Boc-piperazin-1-yl)propanoate | DCM or Dioxane | TFA or HCl | High | [3] |

Conclusion

The synthesis of Methyl 3-(piperazin-1-yl)propanoate can be effectively achieved through two primary routes. The direct Michael addition of piperazine to methyl acrylate offers a more atom-economical approach but requires careful control to minimize the formation of the di-substituted by-product. The use of microwave irradiation can significantly improve the efficiency of this method.[1] For applications requiring high purity and unambiguous mono-substitution, the protected synthesis route, employing a Boc-protecting group, is the preferred method. This multi-step process, while longer, provides greater control and generally results in higher yields of the desired mono-substituted product. The choice of the synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and available resources.

References

- 1. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-(piperazin-1-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-(piperazin-1-yl)propanoate, a piperazine-containing compound with potential applications in medicinal chemistry and drug discovery. This document details its physicochemical properties, a plausible synthetic route based on established chemical principles, and an exploration of its potential biological activities, drawing upon the well-documented pharmacological profiles of the piperazine scaffold.

Chemical and Physical Properties

Methyl 3-(piperazin-1-yl)propanoate, with the CAS number 43032-40-2, is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1] The incorporation of the methyl propanoate moiety introduces an ester functional group, influencing the molecule's polarity and potential for hydrogen bonding.

Table 1: Physicochemical Properties of Methyl 3-(piperazin-1-yl)propanoate

| Property | Value | Reference |

| CAS Number | 43032-40-2 | [1] |

| Molecular Formula | C₈H₁₆N₂O₂ | [1] |

| Molecular Weight | 172.23 g/mol | [1] |

| IUPAC Name | methyl 3-(piperazin-1-yl)propanoate | [1] |

| SMILES | COC(=O)CCN1CCNCC1 | [2] |

| InChIKey | BVNFBHOJDPAZAX-UHFFFAOYSA-N | [1][2] |

Synthesis and Experimental Protocol

The synthesis of methyl 3-(piperazin-1-yl)propanoate can be achieved through a Michael addition reaction, a well-established method for forming carbon-carbon or carbon-heteroatom bonds.[3][4] This specific synthesis involves the reaction of piperazine with methyl acrylate.

Synthetic Workflow

The logical flow of the synthesis is depicted in the following diagram:

Caption: Synthetic route from piperazine and methyl acrylate to the final product.

Experimental Protocol

The following protocol is a generalized procedure based on the known reactivity of piperazines with acrylate esters.[5]

Materials:

-

Piperazine

-

Methyl acrylate

-

A suitable solvent (e.g., ethanol, methanol, or solvent-free)

-

Apparatus for heating and reflux (if necessary)

-

Apparatus for purification (e.g., distillation or chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperazine in a suitable solvent. If performing a solvent-free reaction, the piperazine can be gently warmed to a molten state.

-

Addition of Methyl Acrylate: Slowly add methyl acrylate to the piperazine solution or molten piperazine. The reaction is often exothermic, and the addition rate should be controlled to maintain a safe temperature.[5]

-

Reaction Conditions: The reaction mixture may be stirred at room temperature or heated under reflux to ensure completion.[5] Microwave irradiation has also been shown to effectively promote Michael additions of amines to acrylates, often leading to shorter reaction times and higher yields.[3]

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, the solvent (if used) is removed under reduced pressure. The crude product is then purified. Given the likely boiling point of the product, vacuum distillation is a suitable method for purification.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the piperazine ring protons (typically in the 2.5-3.0 ppm region), the two methylene groups of the propanoate chain (around 2.5-2.8 ppm), and a singlet for the methyl ester protons (around 3.7 ppm).[8] |

| ¹³C NMR | Resonances for the carbon atoms of the piperazine ring, the methylene carbons of the propanoate chain, the methyl ester carbon, and the carbonyl carbon of the ester (typically in the 170-175 ppm region).[6] |

| Mass Spec. | A molecular ion peak (M+) at m/z 172.[2][7] Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or cleavage of the propanoate side chain. |

| IR Spec. | A strong absorption band for the C=O stretch of the ester group (around 1730-1750 cm⁻¹), C-N stretching vibrations, and C-H stretching and bending vibrations.[9] |

Potential Biological Activities and Signaling Pathways

The piperazine ring is a well-known pharmacophore present in numerous approved drugs with a wide range of biological activities.[11] Consequently, methyl 3-(piperazin-1-yl)propanoate holds potential for various therapeutic applications.

Overview of Potential Biological Activities

Piperazine derivatives have been reported to exhibit a variety of biological effects, including:

-

Antimicrobial and Antifungal Activity: Many piperazine-containing compounds have demonstrated efficacy against various bacterial and fungal strains.[12][13][14] The mechanism of action can involve the disruption of the microbial cell membrane.[12]

-

Anti-inflammatory Activity: Certain piperazine derivatives have shown potential in modulating inflammatory responses.[11]

-

Anticancer Activity: The piperazine scaffold is found in several anticancer agents.

-

Antiviral and Antimalarial Activity: The versatility of the piperazine structure has been exploited in the development of antiviral and antimalarial drugs.

Potential Signaling Pathway Involvement

Given the diverse biological activities of piperazine derivatives, methyl 3-(piperazin-1-yl)propanoate could potentially interact with various signaling pathways. For instance, in the context of antifungal activity, a plausible target is the 1,3-beta-D-glucan synthase enzyme, which is crucial for fungal cell wall synthesis.[15]

References

- 1. METHYL 3-(PIPERAZIN-1-YL)PROPANOATE | CAS 43032-40-2 [matrix-fine-chemicals.com]

- 2. PubChemLite - Methyl 3-(piperazin-1-yl)propanoate dihydrochloride (C8H16N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methyl 3-piperidin-1-ylpropanoate | C9H17NO2 | CID 566577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Methyl propionate [webbook.nist.gov]

- 11. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activities of piperazine derivatives

An In-depth Technical Guide to the Biological Activities of Piperazine Derivatives

Executive Summary

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in opposing positions, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, such as high water solubility, oral bioavailability, and the ability to be readily modified, have made it a cornerstone in the development of a vast array of therapeutic agents.[3][4] Piperazine derivatives have demonstrated a remarkable breadth of biological activities, leading to their use in clinically approved drugs for treating conditions ranging from parasitic infections and allergies to complex psychiatric disorders.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal , focusing on their anticancer, antimicrobial, antiviral, and neurological applications. It includes quantitative data from recent studies, detailed experimental protocols for key biological assays, and visualizations of relevant mechanisms and workflows to facilitate a deeper understanding and support future drug discovery efforts.

Introduction: The Piperazine Scaffold

The versatility of the piperazine structure allows for extensive chemical modification, enabling the synthesis of large libraries of compounds with diverse pharmacological profiles.[3][4] The two nitrogen atoms in the ring can be substituted to fine-tune a molecule's affinity and specificity for various biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1][3] This adaptability has cemented the piperazine moiety as an indispensable component in modern drug design, featured in well-known drugs such as the antipsychotic clozapine, the antidepressant vortioxetine, and the erectile dysfunction drug sildenafil.[1][5] This guide explores the key therapeutic areas where these derivatives have shown significant promise.

Anticancer Activities

Piperazine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[6] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[7] Novel hybrids incorporating piperazine with other pharmacophores like vindoline, coumarin, and bergenin have shown potent antiproliferative effects.[7][8][9]

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected piperazine derivatives, presented as half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Vindoline-piperazine conjugate 20 | Non-tumor CHO | 2.54 | [8][9] |

| Vindoline-piperazine conjugate 23 | Breast (MDA-MB-468) | 1.00 | [8][9] |

| Vindoline-piperazine conjugate 25 | Non-small cell lung (HOP-92) | 1.35 | [8][9] |

| Benzhydryl piperazine 85 | Breast (T47D) | 0.44 | [6] |

| Benzhydryl piperazine 86 | Breast (T47D) | 0.31 | [6] |

| Benzosuberone-piperazine hybrid 57 | Cervical (HeLa) | 0.010 - 0.097 | [6] |

| 4-(3-(4-ethylpiperazin-1-yl)propoxy) derivative C-4 | Colon (HCT-116) | 11.33 | [10] |

| 4-(3-(4-ethylpiperazin-1-yl)propoxy) derivative C-5 | Lung (A-549) | 21.22 | [10] |

| Phenylpiperazinyl)ethanone derivative C-14 | Pancreatic (MIAPaCa-2) | <1 | [10] |

| Bergenin-piperazine hybrid 5a | Tongue (CAL-27) | 15.41 - 92.9 | [7] |

| Spirobenzo[h]chromene analog 65 | Colon (HT-29) | 8.17 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

-

Cell Seeding: Culture cells (e.g., MCF-7 human breast cancer cells) in DMEM supplemented with 10% FBS at 37°C with 5% CO2.[13] Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.[13][14]

-

Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: After incubation, prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15] Add 10-50 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[13][14] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[11]

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[12] Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the crystals.[14]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[12][15] A reference wavelength of ~630 nm can be used to subtract background absorbance.[15]

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value is calculated from the dose-response curve.

Visualization: MTT Assay Workflow

References

- 1. adanipharma.net [adanipharma.net]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 9. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. researchhub.com [researchhub.com]

- 13. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 14. MTT Assay [protocols.io]

- 15. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols: Methyl 3-(piperazin-1-yl)propanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Methyl 3-(piperazin-1-yl)propanoate as a versatile building block in organic synthesis, particularly in the construction of complex molecules relevant to drug discovery and development.

Introduction

Methyl 3-(piperazin-1-yl)propanoate is a bifunctional molecule featuring a reactive secondary amine within a piperazine ring and a methyl ester functionality. This unique combination makes it a valuable synthon for introducing a substituted piperazine moiety into a target molecule. The piperazine scaffold is a common feature in many approved drugs, valued for its ability to modulate physicochemical properties such as solubility and to interact with biological targets. The propanoate side chain offers a handle for further chemical modification or can act as a spacer.

These application notes focus on the utility of Methyl 3-(piperazin-1-yl)propanoate in N-alkylation reactions, a fundamental transformation in the synthesis of complex piperazine derivatives.

Key Applications: N-Alkylation Reactions

Methyl 3-(piperazin-1-yl)propanoate readily undergoes N-alkylation at the unsubstituted secondary amine of the piperazine ring with various electrophiles, such as alkyl halides. This reaction is a cornerstone for the synthesis of diverse libraries of compounds for screening in drug discovery programs.

Example: Synthesis of a Key Pharmaceutical Intermediate

A notable application of Methyl 3-(piperazin-1-yl)propanoate is in the synthesis of intermediates for active pharmaceutical ingredients (APIs). For instance, it is used in the preparation of 4-(2-[4-(3-methoxycarbonyl-propyl)-piperazin-1-yl]-acetyl)-1,3-dicyanobenzene, a precursor for more complex therapeutic agents.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative N-alkylation reaction involving Methyl 3-(piperazin-1-yl)propanoate.

| Parameter | Value |

| Reactant 1 | Methyl 3-(piperazin-1-yl)propanoate |

| Reactant 2 | 4-(2-chloro-acetyl)-1,3-dicyano-benzene |

| Solvent | Acetonitrile |

| Base | Triethylamine |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2 hours |

| Yield | 85% |

Experimental Protocols

Protocol 1: Synthesis of 4-(2-[4-(3-methoxycarbonyl-propyl)-piperazin-1-yl]-acetyl)-1,3-dicyanobenzene

This protocol details the N-alkylation of Methyl 3-(piperazin-1-yl)propanoate with 4-(2-chloro-acetyl)-1,3-dicyano-benzene.

Materials:

-

Methyl 3-(piperazin-1-yl)propanoate

-

4-(2-chloro-acetyl)-1,3-dicyano-benzene

-

Triethylamine (Et3N)

-

Acetonitrile (ACN)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of Methyl 3-(piperazin-1-yl)propanoate (1 equivalent) in acetonitrile, add triethylamine (2 equivalents).

-

Stir the mixture at room temperature.

-

To this stirring solution, add a solution of 4-(2-chloro-acetyl)-1,3-dicyano-benzene (1 equivalent) in acetonitrile dropwise.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

After completion of the reaction (monitored by TLC), pour the reaction mixture into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography to yield the desired compound.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: N-alkylation reaction scheme.

Caption: Experimental workflow diagram.

Application Notes and Protocols: Methyl 3-(piperazin-1-yl)propanoate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(piperazin-1-yl)propanoate is a versatile bifunctional molecule containing a secondary amine within a piperazine ring and a methyl ester. This unique combination makes it a valuable intermediate in the synthesis of diverse and complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). The piperazine moiety is a common scaffold in numerous approved drugs, often imparting favorable pharmacokinetic properties and serving as a key structural element for interaction with biological targets. These application notes provide an overview of the potential uses of Methyl 3-(piperazin-1-yl)propanoate in pharmaceutical synthesis and offer detailed protocols for its derivatization.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-(piperazin-1-yl)propanoate and its common salt form is presented in the table below.

| Property | Value (for free base) | Value (for dihydrochloride salt) |

| CAS Number | Not specified | 43032-40-2 |

| Molecular Formula | C₈H₁₆N₂O₂ | C₈H₁₈Cl₂N₂O₂ |

| Molecular Weight | 172.22 g/mol | 245.14 g/mol |

| Appearance | Colorless to pale yellow liquid | White to off-white solid |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in methanol, ethanol, dichloromethane | Soluble in water, methanol |

Synthetic Applications and Protocols

Methyl 3-(piperazin-1-yl)propanoate can be utilized as a scaffold to introduce a substituted piperazine propanoate moiety into a target molecule. The secondary amine of the piperazine ring is a nucleophilic center that can readily undergo various chemical transformations, while the methyl ester can be hydrolyzed or aminated to further elaborate the structure.

Below are hypothetical but representative protocols for key synthetic transformations involving Methyl 3-(piperazin-1-yl)propanoate.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method can be used to couple Methyl 3-(piperazin-1-yl)propanoate with various aryl halides or triflates to synthesize N-aryl piperazine derivatives, which are common motifs in centrally acting drugs.

Experimental Protocol: Synthesis of Methyl 3-(4-(2-methoxyphenyl)piperazin-1-yl)propanoate

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), RuPhos (0.04 mmol, 18.6 mg), and sodium tert-butoxide (1.4 mmol, 134 mg).

-

Seal the tube with a rubber septum, and purge with argon for 10 minutes.

-

Add Methyl 3-(piperazin-1-yl)propanoate (1.0 mmol, 172 mg), 1-bromo-2-methoxybenzene (1.2 mmol, 224 mg), and anhydrous toluene (5 mL) via syringe.

-

Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

| Reactant | Product | Expected Yield | Purity (by HPLC) | Key Analytical Data (¹H NMR) |

| Methyl 3-(piperazin-1-yl)propanoate | Methyl 3-(4-(2-methoxyphenyl)piperazin-1-yl)propanoate | 75-85% | >98% | δ 7.00-6.85 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃), 3.68 (s, 3H, COOCH₃), 3.15 (t, 4H, piperazine-H), 2.80 (t, 2H, CH₂), 2.70 (t, 4H, piperazine-H), 2.60 (t, 2H, CH₂). |

Reductive Amination

Reductive amination allows for the N-alkylation of the piperazine ring with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This is a highly efficient and common method for introducing a wide variety of alkyl substituents.

Experimental Protocol: Synthesis of Methyl 3-(4-benzylpiperazin-1-yl)propanoate

-

To a round-bottom flask, add Methyl 3-(piperazin-1-yl)propanoate (1.0 mmol, 172 mg) and dichloromethane (10 mL).

-

Add benzaldehyde (1.1 mmol, 117 mg) and stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product.

| Reactant | Product | Expected Yield | Purity (by HPLC) | Key Analytical Data (¹³C NMR) |

| Methyl 3-(piperazin-1-yl)propanoate | Methyl 3-(4-benzylpiperazin-1-yl)propanoate | 80-90% | >99% | δ 172.5 (C=O), 138.0 (Ar-C), 129.5 (Ar-CH), 128.2 (Ar-CH), 127.1 (Ar-CH), 63.0 (CH₂-Ph), 53.0 (piperazine-CH₂), 52.5 (piperazine-CH₂), 51.5 (O-CH₃), 32.0 (CH₂). |

Amide Coupling

The methyl ester of Methyl 3-(piperazin-1-yl)propanoate can be a versatile handle for further functionalization. After N-alkylation or N-arylation of the piperazine, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine to form an amide bond, a key linkage in many drug molecules.

Experimental Protocol: Two-step synthesis of N-benzyl-3-(4-benzylpiperazin-1-yl)propanamide

Step 1: Hydrolysis of the Ester

-

Dissolve Methyl 3-(4-benzylpiperazin-1-yl)propanoate (1.0 mmol, 262 mg) in a mixture of methanol (5 mL) and water (5 mL).

-

Add lithium hydroxide monohydrate (2.0 mmol, 84 mg) and stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Adjust the pH of the aqueous solution to ~6 with 1M HCl.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 3-(4-benzylpiperazin-1-yl)propanoic acid, which is used in the next step without further purification.

Step 2: Amide Bond Formation

-

Dissolve the carboxylic acid from Step 1 (1.0 mmol) in anhydrous dichloromethane (10 mL).

-

Add benzylamine (1.1 mmol, 118 mg), HATU (1.2 mmol, 456 mg), and diisopropylethylamine (3.0 mmol, 387 mg).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Dilute the mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography (eluent: dichloromethane/methanol gradient) to obtain the desired amide.

| Reactant | Product | Overall Yield (2 steps) | Purity (by HPLC) | Key Analytical Data (MS) |

| Methyl 3-(4-benzylpiperazin-1-yl)propanoate | N-benzyl-3-(4-benzylpiperazin-1-yl)propanamide | 70-80% | >98% | ESI-MS m/z: [M+H]⁺ calculated for C₂₁H₂₈N₃O: 338.22, found: 338.2. |

Visualized Workflows and Pathways

Synthetic Workflow

The following diagram illustrates a potential synthetic pathway starting from Methyl 3-(piperazin-1-yl)propanoate to a more complex, drug-like molecule, incorporating the reactions described above.

Hypothetical Signaling Pathway

Many arylpiperazine-containing drugs act as antagonists or partial agonists at G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are implicated in psychiatric disorders. The diagram below illustrates a simplified, hypothetical signaling pathway that a drug candidate derived from Methyl 3-(piperazin-1-yl)propanoate might antagonize.

Conclusion

Methyl 3-(piperazin-1-yl)propanoate represents a highly useful and versatile building block for the synthesis of pharmaceutical intermediates and potential APIs. Its two reactive centers, the secondary amine and the methyl ester, allow for a wide range of chemical modifications, enabling the construction of diverse molecular architectures. The protocols and schemes presented here provide a foundational guide for researchers to explore the synthetic potential of this valuable intermediate in drug discovery and development programs.

Application Note: Protocols for N-Alkylation of Methyl 3-(piperazin-1-yl)propanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-substituted piperazine moieties are prevalent scaffolds in medicinal chemistry, valued for their ability to modulate physicochemical properties and serve as versatile linkers.[1] Methyl 3-(piperazin-1-yl)propanoate is a useful starting material, featuring a secondary amine on the piperazine ring that is amenable to functionalization. This document provides detailed protocols for the N-alkylation of this substrate via two common and effective methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Chemical Reaction Scheme

The overall transformation involves the substitution of the hydrogen on the secondary amine of the piperazine ring with an alkyl group (R).

Caption: General scheme for N-alkylation of the piperazine substrate.

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the nucleophilic substitution of an alkyl halide by the secondary amine of the piperazine. A base is required to neutralize the hydrohalic acid byproduct. This approach is straightforward and effective for primary and some secondary alkyl halides.

Experimental Protocol

Materials:

-

Methyl 3-(piperazin-1-yl)propanoate

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

-

Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and Hexanes for elution

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

To a round-bottom flask, add methyl 3-(piperazin-1-yl)propanoate (1.0 eq), anhydrous acetonitrile (10 mL per mmol of substrate), and the base (K₂CO₃ or DIPEA).

-

Stir the suspension at room temperature for 10 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to 60-80°C (or reflux) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[2]

-

Once the reaction is complete, cool the mixture to room temperature.

-

If K₂CO₃ was used, filter the solid salts and wash the filter cake with ACN. Concentrate the filtrate under reduced pressure. If DIPEA was used, proceed directly to concentration.

-

Dissolve the crude residue in DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.[2]

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.[3]

Method 2: Reductive Amination

Reductive amination is a powerful alternative, particularly for introducing sterically hindered alkyl groups or when the alkyl halide is unstable. The reaction proceeds via the formation of an iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[4]

Experimental Protocol

Materials:

-

Methyl 3-(piperazin-1-yl)propanoate

-

Aldehyde or Ketone (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Methanol (MeOH), DCM, EtOAc, and Hexanes for elution

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Dissolve methyl 3-(piperazin-1-yl)propanoate (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM (15 mL per mmol of substrate) in a round-bottom flask under a nitrogen atmosphere.

-

Stir the solution at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be exothermic.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-16 hours).

-

Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography. A common eluent system is a gradient of methanol in dichloromethane.[2]

Data Presentation: Summary of N-Alkylation Reactions

The following table summarizes expected outcomes for the N-alkylation of methyl 3-(piperazin-1-yl)propanoate with various electrophiles.

| Entry | Method | Alkylating Agent | Base/Reducing Agent | Solvent | Time (h) | Yield (%) |

| 1 | Direct Alkylation | Benzyl Bromide | K₂CO₃ | ACN | 6 | 85-95 |

| 2 | Direct Alkylation | Ethyl Iodide | DIPEA | DMF | 8 | 80-90 |

| 3 | Reductive Amination | Cyclohexanone | NaBH(OAc)₃ | DCE | 12 | 75-85 |

| 4 | Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | DCM | 4 | 90-98 |

Experimental Workflow Diagram

This diagram illustrates the general laboratory workflow for the synthesis and purification of the target compounds.

Caption: Standard workflow from reaction to product characterization.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Alkyl halides are often toxic and lachrymatory; handle with care.

-

Sodium triacetoxyborohydride can react with moisture; handle it in a dry environment.

-

Consult the Safety Data Sheet (SDS) for each reagent before use.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Platencin, a Potent Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Platencin, a novel antibiotic with potent activity against multi-drug resistant Gram-positive bacteria. The synthesis leverages a key asymmetric Diels-Alder reaction to establish the core stereochemistry of the molecule. This document outlines the experimental procedures for this key reaction, summarizes the quantitative data from the synthesis and biological evaluation, and illustrates the relevant biological pathway targeted by Platencin.

Introduction

Platencin, a natural product isolated from Streptomyces platensis, has emerged as a promising lead compound in the development of new antibiotics. Its unique molecular architecture and its mechanism of action, the dual inhibition of bacterial fatty acid synthase enzymes FabF and FabH, make it a compelling target for chemical synthesis and further analog development.[1] The ability to synthesize Platencin and its analogs in the laboratory is crucial for structure-activity relationship (SAR) studies and the development of new therapeutics that can overcome existing antibiotic resistance mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative data from the asymmetric total synthesis of (-)-Platencin and its biological activity.

Table 1: Summary of Yields for Key Synthetic Steps

| Step No. | Reaction | Product | Yield (%) | Enantiomeric Excess (%) |

| 1 | Asymmetric Diels-Alder Reaction | (-)-41 | 97 | 96 |

| 2 | One-pot Reduction and Elimination | (-)-16 | 92 | - |

| 3 | Silyl Ether Protection | - | 97 | - |

| 4 | Gold-catalyzed Cyclization | (+)-13 | 95 | - |

| 5 | Reductive Rearrangement | (-)-6 | 74 | - |

Table 2: Biological Activity of Platencin

| Target Organism/Enzyme | Measurement | Value |

| Staphylococcus aureus (MRSA) | MIC | 1 µg/mL |

| Enterococcus faecium (VREF) | MIC | < 0.06 µg/mL |

| FabF (elongation condensing enzyme) | IC50 | 1.95 µg/mL |

| FabH (initiation condensing enzyme) | IC50 | 3.91 µg/mL |

Experimental Protocols

Key Experiment: Asymmetric Diels-Alder Reaction

This protocol describes the highly enantioselective Diels-Alder reaction between diene 26 and dienophile 31 to form the crucial cycloadduct (-)-41 , which sets the stereochemistry for the synthesis of (-)-Platencin.

Materials:

-

Diene 26

-

Dienophile 31

-

Cobalt(II) catalyst 40

-

4 Å Molecular Sieves

-

Dichloromethane (CH2Cl2), anhydrous

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add 4 Å molecular sieves.

-

Add a solution of diene 26 (1.05 equivalents) in CH2Cl2.

-

Add dienophile 31 (1.0 equivalent) to the flask.

-

Cool the reaction mixture to 0 °C.

-

Add the cobalt(II) catalyst 40 (0.1 mol %) to the cooled solution.

-

Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer with CH2Cl2 (3 x).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product (-)-41 .

Visualizations

Experimental Workflow: Asymmetric Diels-Alder Reaction

Caption: Experimental workflow for the asymmetric Diels-Alder reaction.

Signaling Pathway: Bacterial Fatty Acid Synthesis (FAS II) and Inhibition by Platencin

Caption: Platencin dually inhibits FabF and FabH in the FAS II pathway.

References

Application Notes and Protocols: Methyl 3-(piperazin-1-yl)propanoate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(piperazin-1-yl)propanoate is a versatile bifunctional molecule that serves as a valuable building block in the design and synthesis of novel therapeutic agents. Its structure incorporates a reactive secondary amine within the piperazine ring and a methyl ester, providing two key points for chemical modification. This allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to introduce basicity, improve solubility, and establish crucial interactions with biological targets.[1][2][3] These application notes provide an overview of the utility of methyl 3-(piperazin-1-yl)propanoate in the discovery of novel antipsychotics and Fatty Acid Amide Hydrolase (FAAH) inhibitors, complete with representative data, experimental protocols, and workflow diagrams.

Application 1: Development of Novel Antipsychotic Agents

The piperazine scaffold is a core component of many atypical antipsychotic drugs, which often target dopamine (D2) and serotonin (5-HT2A) receptors.[4][5] Methyl 3-(piperazin-1-yl)propanoate can be utilized as a starting material to introduce a flexible side chain that can be further elaborated to interact with these G-protein coupled receptors. The propanoate arm allows for the introduction of various functionalities through amide bond formation, while the piperazine nitrogen can be substituted with aryl or heteroaryl groups known to confer affinity for key central nervous system (CNS) receptors.

Quantitative Data: Receptor Binding Affinity of Piperazine Derivatives

The following table summarizes the receptor binding affinities (Ki, nM) of representative multi-target antipsychotic candidates derived from piperazine scaffolds. While not directly synthesized from methyl 3-(piperazin-1-yl)propanoate in the cited study, these compounds exemplify the types of molecules that can be accessed and their potent biological activities.

| Compound ID | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Reference |

| Compound 11 | 2.5 | 1.8 | 3.1 | [5] |